molecular formula C15H12BrClO B1532435 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one CAS No. 898782-42-8

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Cat. No. B1532435
M. Wt: 323.61 g/mol
InChI Key: MHAQAMYBIJYBSL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.



Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could include the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also often discussed.



Molecular Structure Analysis

Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used in this analysis could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This analysis involves studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Optical Properties and Semiconductor Applications

A study explored the optical and semiconductor applications of chalcone derivatives, including compounds structurally similar to 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. These compounds exhibit promising linear and nonlinear optical properties, making them suitable for use in semiconductor devices due to their good electron transport materials capabilities and thermal stability (Shkir et al., 2019).

Molecular Structure and Chemical Reactivity

Another study focused on the molecular structure, electronic properties, and chemical reactivity of a closely related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Through density functional theory (DFT) methods, insights into the geometrical framework, spectroscopic aspects, and chemical reactivity of such compounds were achieved, highlighting their potential in chemical synthesis and material applications (Adole et al., 2020).

Antimicrobial and Antifungal Properties

Research into halogenated phenyl derivatives of 2,5-dihydrofuran-2-one demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus species. These findings support the potential for developing new antifungal agents based on such chemical structures (Buchta et al., 2004).

Anti-inflammatory and Gastroprotective Effects

Chalcone derivatives, including those with bromophenyl and chlorophenyl groups, have been synthesized and evaluated for their anti-inflammatory and gastroprotective activities. These compounds showed significant efficacy in reducing carrageenan-induced rat paw edema and protecting against acetylsalicylic acid-induced ulcers, suggesting their therapeutic potential in inflammatory diseases and gastric protection (Okunrobo et al., 2006).

DNA Binding and Urease Inhibition

Studies on new chalcones, including 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, demonstrated strong interactions with salmon sperm DNA and significant urease inhibition, indicating potential applications in biochemistry and pharmaceuticals. Theoretical and experimental analyses revealed these compounds' binding modes and efficiency, furthering our understanding of their molecular interactions and inhibition mechanisms (Rasool et al., 2021).

Safety And Hazards

The safety and hazards analysis involves examining the compound’s toxicity, flammability, and environmental impact. It also includes information on safe handling and disposal procedures.


Future Directions

Future directions could involve potential applications of the compound in industry or research, or suggestions for further studies to better understand the compound’s properties or reactivity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one”, you may need to consult specialized chemical databases or scientific literature.


properties

IUPAC Name

3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAQAMYBIJYBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229393
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

CAS RN

898782-42-8
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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